(2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-9-17(21-2)15(11-14)16(19)8-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODDDGTXRXONU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl rings
Biological Activity
(2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, is characterized by its α,β-unsaturated ketone structure. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The molecular formula is C17H15ClO3, with a molecular weight of approximately 302.75 g/mol. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure
The compound features a prop-2-en-1-one group linked to a 3-chlorophenyl group and a 2,5-dimethoxyphenyl group. This unique structure may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClO3 |
| Molecular Weight | 302.75 g/mol |
| Structural Class | Chalcone |
Anti-Cancer Activity
Chalcones have been widely studied for their anti-cancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that structural modifications in similar chalcone compounds resulted in significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM .
Case Study:
In a comparative study involving chalcone derivatives, compounds exhibiting similar structural features to this compound showed pro-apoptotic effects in CLL cell lines with low toxicity towards healthy cells .
Antimicrobial Activity
Research into chalcones has revealed their potential as antimicrobial agents. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity |
| (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; different methoxy placement | Antimicrobial properties |
| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at meta position; different methoxy placement | Potential anti-inflammatory effects |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and detailed mechanisms of action will be crucial for understanding its therapeutic potential.
Q & A
Q. What are the common synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can purity be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone under acidic (e.g., HCl) or basic (e.g., NaOH) conditions . Key steps include:
- Reaction Optimization : Temperature control (60–80°C) and solvent selection (ethanol or methanol) to minimize side products.
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the trans-isomer .
- Purity Validation : Melting point analysis and HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- NMR :
- ¹H NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublet for trans-configuration) and methoxy group singlets (δ ~3.8 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~190 ppm) and aromatic carbons (δ 110–160 ppm) .
- IR : Strong C=O stretch (~1650 cm⁻¹) and C=C conjugation (~1600 cm⁻¹) .
- XRD : Confirm crystallinity and E-configuration via unit cell parameters (e.g., monoclinic/triclinic systems) .
Q. How does the substitution pattern (3-chlorophenyl, 2,5-dimethoxyphenyl) influence its reactivity in further derivatization?
- Electrophilic Sites : The α,β-unsaturated ketone is prone to Michael additions, while the 3-chlorophenyl group facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Methoxy Groups : Electron-donating effects enhance π-π stacking in crystal packing but may reduce electrophilicity at the carbonyl .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier orbitals (HOMO-LUMO gap for redox activity) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Docking Simulations : Target enzymes like COX-2 or tubulin using AutoDock Vina; prioritize binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding interactions with active sites .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar chalcones?
- Comparative Studies : Synthesize analogs with halogen/methoxy substitutions (Table 1) and test against standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Use platforms like PubChem BioAssay to correlate substituent positions (e.g., 3-Cl vs. 4-Cl) with IC₅₀ trends .
Table 1 : Bioactivity of Analogous Chalcones
| Compound Substitution | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 3-Cl, 2,5-OMe | Anticancer: 12.3 ± 1.2 | |
| 4-Cl, 2,4-OMe | Antioxidant: 18.7 ± 2.1 | |
| 3-F, 2,5-OMe | Antimicrobial: 25.4 ± 3.4 |
Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?
- Key Parameters : Compare torsion angles (C1-C2-C3-C4) and dihedral angles between aromatic rings to assess planarity, which correlates with DNA intercalation potential .
- Packing Analysis : Hydrogen-bonding networks (e.g., C=O···H-O) and π-π interactions (3.5–4.0 Å spacing) influence solubility and membrane permeability .
Q. What methodologies ensure reliable data in environmental stability studies of this compound?
- Degradation Monitoring : Use HPLC-MS to track hydrolysis products (e.g., demethylated derivatives) under varying pH (2–12) and UV exposure .
- Stabilization Protocols : Store samples at -20°C under inert atmosphere (N₂) to prevent oxidative degradation .
Methodological Notes
- Contradiction Resolution : Discrepancies in biological data often arise from assay conditions (e.g., cell line variability). Standardize protocols using guidelines like OECD 423 .
- Data Reproducibility : Report crystal parameters (e.g., space group, Z-value) following CIF conventions and deposit raw spectral data in repositories like Zenodo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
